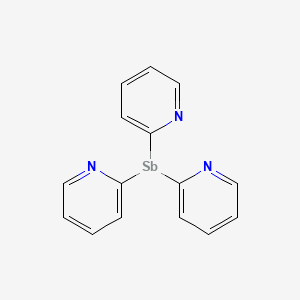
(Tri-2-pyridyl)stibine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tri-2-pyridyl)stibine is a chemical compound that features a central antimony atom bonded to three 2-pyridyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Tri-2-pyridyl)stibine typically involves the reaction of antimony trichloride with 2-pyridyl lithium or 2-pyridyl magnesium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:
SbCl3+3C5H4N−Li→(C5H4N)3Sb+3LiCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(Tri-2-pyridyl)stibine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert the antimony(III) center to antimony(I) or antimony(0) species.
Substitution: The pyridyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) complexes, while substitution reactions can produce a variety of organoantimony compounds with different ligands.
Applications De Recherche Scientifique
(Tri-2-pyridyl)stibine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which (Tri-2-pyridyl)stibine exerts its effects is primarily through its ability to coordinate with metal centers. The pyridyl groups act as electron donors, stabilizing the metal center and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the metal complex, making it useful in catalysis and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stibine (SbH3): A simple hydride of antimony, used in the synthesis of other antimony compounds.
Triphenylstibine (Sb(C6H5)3): Another organoantimony compound with three phenyl groups instead of pyridyl groups.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine (TPTZ): A related compound with a triazine core and three pyridyl groups.
Uniqueness
(Tri-2-pyridyl)stibine is unique due to its specific combination of antimony and pyridyl groups, which confer distinct electronic and steric properties. This makes it particularly effective as a ligand in coordination chemistry and catalysis, where it can stabilize metal centers and facilitate a wide range of chemical reactions.
Propriétés
Numéro CAS |
64011-26-3 |
|---|---|
Formule moléculaire |
C15H12N3Sb |
Poids moléculaire |
356.04 g/mol |
Nom IUPAC |
tripyridin-2-ylstibane |
InChI |
InChI=1S/3C5H4N.Sb/c3*1-2-4-6-5-3-1;/h3*1-4H; |
Clé InChI |
SUVDSFYQXZVMSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)[Sb](C2=CC=CC=N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


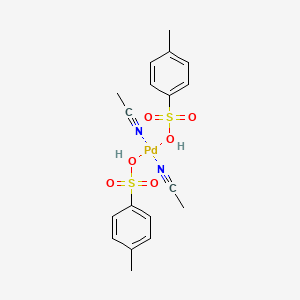
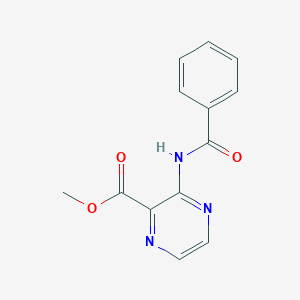
![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)
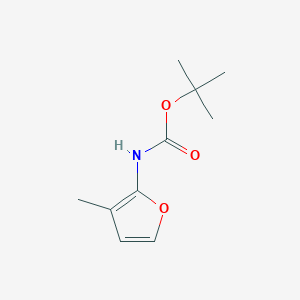
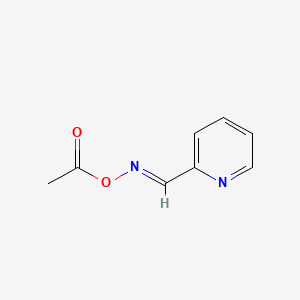
![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)
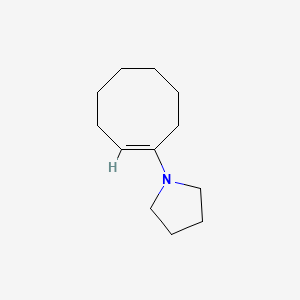
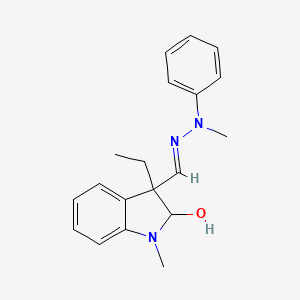
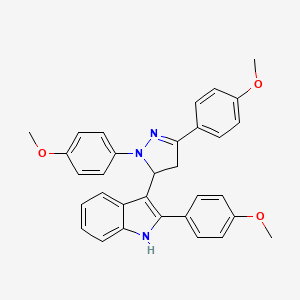
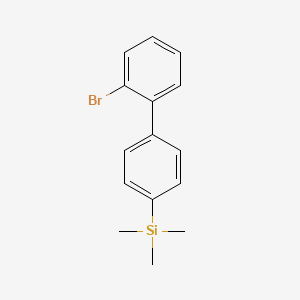
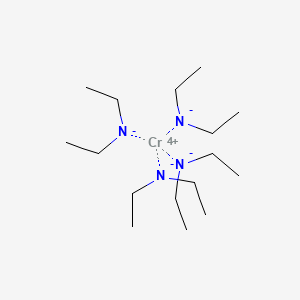
![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)
